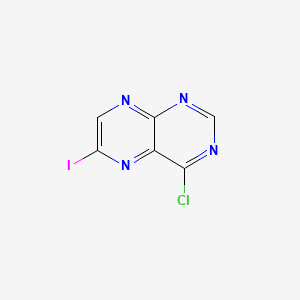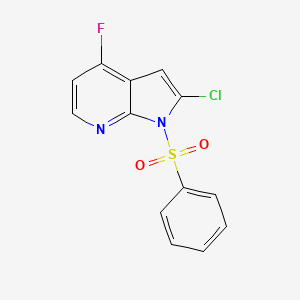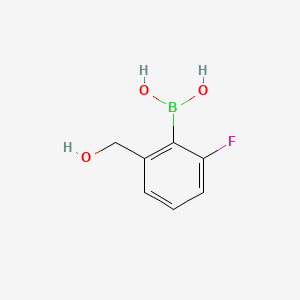
(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid” is a unique chemical compound with the linear formula C7H8O3F1B1 . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a subject of numerous studies. Protodeboronation of pinacol boronic esters, for instance, has been reported . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid” can be represented by the SMILES stringB(O)(O)c1c(ccc(c1)CO)F . The InChI code for this compound is 1S/C7H8BFO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10-12H,4H2 . Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . They can also undergo protodeboronation, a process that has been utilized in the formal total synthesis of δ-®-coniceine and indolizidine 209B .科学的研究の応用
Synthesis of Boron-Carbohydrate Adducts
Boronic acids, including (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid, can form diester bonds with cis-hydroxyl groups in carbohydrates . The formation of these adducts could impair the physical and chemical properties of precursors, even their biological activity . Two carbohydrate derivatives from d-fructose and d-arabinose and phenylboronic acid were synthesized in a straightforward one-step procedure and chemically characterized via spectroscopy and X-ray diffraction crystallography .
Acute Toxicity Testing
The same boron-carbohydrate adducts mentioned above were also used in acute toxicity testing . An acute toxicity test was performed to determine their lethal dose 50 (LD 50) values by using Lorke’s method .
Preparation of Phenylboronic Catechol Esters
(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid can be used as a reactant for the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
This compound can also be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
作用機序
Target of Action
The primary target of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound’s hydrolysis rate is influenced by the ph and the substituents in the aromatic ring . The reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
“(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Acute Tox. 4 Oral according to the GHS classification . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling .
将来の方向性
The future directions in the research and application of boronic acids like “(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid” could involve further exploration of their reactivity and potential uses in organic synthesis . The development of new borane reagents and the discovery of new catalytic processes are among the promising areas of research .
特性
IUPAC Name |
[2-fluoro-6-(hydroxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,10-12H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITKAVQBGQMNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)CO)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681743 |
Source


|
| Record name | [2-Fluoro-6-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246633-54-4 |
Source


|
| Record name | [2-Fluoro-6-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

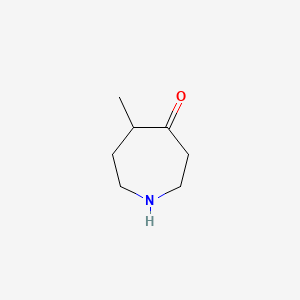
![(2,3,4,5,6-pentachlorophenyl) (2R)-3-[[(2R)-3-oxo-3-(2,3,4,5,6-pentachlorophenoxy)-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B577763.png)
![4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577766.png)

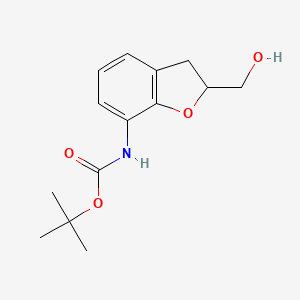

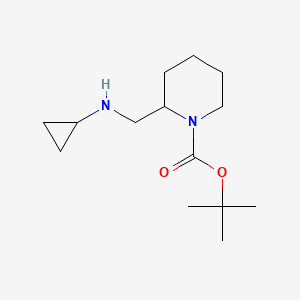
![4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B577774.png)

